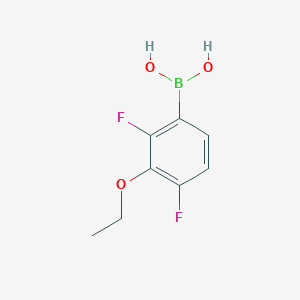

3-Ethoxy-2,4-difluorophenylboronic acid

Description

Significance of Boronic Acids as Versatile Reagents in Organic Chemistry

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂), have become indispensable tools in modern organic synthesis. mdpi.com Their stability, generally low toxicity, and ease of handling make them highly attractive as building blocks for complex molecules. mdpi.comresearchgate.net A key feature of boronic acids is their role as mild Lewis acids, stemming from the electron-deficient nature of the boron atom. oakwoodchemical.com This property allows them to engage in reversible covalent interactions with diols and other nucleophiles. oakwoodchemical.com

The most prominent application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govresearchgate.net This reaction, which forges a carbon-carbon bond between the boronic acid and an organohalide, is a cornerstone of synthetic chemistry, widely employed in the pharmaceutical and materials science industries for constructing biaryl and styrenyl frameworks. nih.govresearchgate.net The versatility and functional group tolerance of the Suzuki-Miyaura coupling have cemented the role of boronic acids as crucial intermediates in the synthesis of a vast array of organic compounds. nih.govchemimpex.com

Unique Contributions of Fluorine Substitution to Arylboronic Acid Reactivity

The introduction of fluorine atoms onto the aromatic ring of an arylboronic acid significantly modulates its chemical and physical properties. Fluorine's high electronegativity imparts a strong electron-withdrawing inductive effect, which generally increases the Lewis acidity of the boronic acid. oakwoodchemical.com This enhanced acidity can influence the compound's reactivity and its interaction with other molecules, which is a critical factor in catalytic cycles like the Suzuki-Miyaura coupling. mdpi.comoakwoodchemical.com The position of the fluorine substituent is crucial in determining its electronic influence. oakwoodchemical.com

Fluorinated arylboronic acids are key intermediates for creating complex fluorinated molecules, which are of high interest in medicinal chemistry and materials science. mdpi.com The presence of fluorine can alter properties such as lipophilicity and metabolic stability in drug candidates. oakwoodchemical.com While beneficial, fluorine substitution can also introduce challenges, such as a tendency for protodeboronation (loss of the boronic acid group) under certain basic conditions, an important consideration during reaction design. chemimpex.com

Overview of Research Directions Pertaining to 3-Ethoxy-2,4-difluorophenylboronic Acid

Research involving this compound and its close structural analogs is primarily directed toward its application as a specialized building block in organic synthesis, particularly for the creation of high-value, complex molecules. The specific substitution pattern—an ethoxy group and two fluorine atoms—provides a unique combination of electronic and steric properties that chemists can leverage to achieve specific synthetic outcomes.

The principal application for this compound is as a coupling partner in Suzuki-Miyaura reactions. sigmaaldrich.comresearchgate.net Its structural motifs are found in molecules designed for pharmaceutical and agrochemical development. The difluoro-substitution pattern enhances its utility in creating targeted therapies, while the ethoxy group can modify solubility and binding interactions. sigmaaldrich.com Consequently, the main research focus is on utilizing this reagent to efficiently construct intricate molecular architectures that are otherwise difficult to synthesize, making it a valuable intermediate in drug discovery and materials science.

Chemical and Physical Properties

While specific experimental data for this compound is not widely documented, the properties can be inferred from its constituent parts and closely related analogs like 2,4-Difluorophenylboronic acid.

| Property | Value |

| Molecular Formula | C₈H₉BF₂O₃ |

| Molecular Weight | 201.96 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Generally soluble in polar organic solvents |

Representative Synthesis

The synthesis of substituted arylboronic acids like this compound typically follows established organometallic routes. A common and effective method involves a lithium-halogen exchange or Grignard formation from a corresponding aryl halide, followed by reaction with a boron electrophile.

A general synthetic pathway is outlined below, based on procedures for structurally similar compounds.

| Step | Reactants & Reagents | Conditions | Product |

| 1. Lithiation | 1-Bromo-3-ethoxy-2,4-difluorobenzene, n-Butyllithium | Anhydrous THF, -78 °C | 3-Ethoxy-2,4-difluorophenyllithium |

| 2. Borylation | 3-Ethoxy-2,4-difluorophenyllithium, Trimethyl borate (B1201080) | -78 °C to room temperature | 3-Ethoxy-2,4-difluorophenylboronate ester |

| 3. Hydrolysis | 3-Ethoxy-2,4-difluorophenylboronate ester, Acidic water (e.g., HCl(aq)) | Room temperature | This compound |

This method allows for the regioselective introduction of the boronic acid group onto the substituted aromatic ring.

Properties

IUPAC Name |

(3-ethoxy-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTWVBBUFJJKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)OCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249121 | |

| Record name | Boronic acid, B-(3-ethoxy-2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-72-7 | |

| Record name | Boronic acid, B-(3-ethoxy-2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-ethoxy-2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 2,4 Difluorophenylboronic Acid

Grignard-Mediated Boronylation Approaches

One of the most established methods for synthesizing arylboronic acids involves the use of Grignard reagents. This pathway leverages the reaction of an organomagnesium halide with a borate (B1201080) ester, followed by hydrolysis to yield the target boronic acid.

The synthesis commences with a suitable aryl halide precursor, typically an aryl bromide or iodide, due to their favorable reactivity in forming Grignard reagents. For the target compound, a logical precursor is 1-bromo-3-ethoxy-2,4-difluorobenzene . This precursor is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The magnesium undergoes oxidative insertion into the carbon-bromine bond, a process known as halogen-metal exchange, to form the corresponding Grignard reagent, 3-ethoxy-2,4-difluorophenylmagnesium bromide . The presence of lithium chloride (LiCl) can facilitate the magnesium insertion for challenging substrates. organic-chemistry.org

The freshly prepared Grignard reagent is then treated with a boron electrophile at low temperatures to prevent side reactions. Trialkyl borates, such as Trimethyl borate (B(OCH₃)₃), are commonly employed for this purpose. atamankimya.comwikipedia.org The organometallic carbon of the Grignard reagent performs a nucleophilic attack on the electron-deficient boron atom of the trimethyl borate. This reaction forms a boronate ester intermediate, specifically dimethyl 3-ethoxy-2,4-difluorophenylboronate, after the displacement of a methoxide (B1231860) group which coordinates to the magnesium halide.

The final step is the hydrolysis of the boronate ester to the desired boronic acid. This is typically achieved by treating the reaction mixture with an aqueous acid, such as hydrochloric acid (HCl). nih.gov The acidic conditions protonate the methoxy (B1213986) groups on the boron atom, leading to their departure as methanol (B129727) and the formation of the B(OH)₂ moiety. Following the hydrolytic workup, standard isolation techniques such as extraction, crystallization, or column chromatography are used to purify the final product, 3-Ethoxy-2,4-difluorophenylboronic acid.

Table 1: Grignard-Mediated Synthesis Pathway

| Step | Description | Key Reagents | Typical Solvent | Product |

| 1 | Halogen-Metal Exchange | 1-bromo-3-ethoxy-2,4-difluorobenzene, Magnesium (Mg) | Tetrahydrofuran (THF) | 3-ethoxy-2,4-difluorophenylmagnesium bromide |

| 2 | Boronation | Trimethyl borate | Tetrahydrofuran (THF) | Dimethyl 3-ethoxy-2,4-difluorophenylboronate |

| 3 | Hydrolysis | Aqueous Hydrochloric Acid (HCl) | - | This compound |

Directed Ortho Metalation and Lithiation-Based Strategies

An alternative and powerful strategy for the regioselective synthesis of substituted arylboronic acids is Directed Ortho Metalation (DoM). This method utilizes a directing group on the aromatic ring to guide a strong organometallic base to deprotonate a specific ortho-position, creating a stabilized organolithium species.

In this approach, the starting material is 1-ethoxy-2,4-difluorobenzene . The ethoxy group serves as an effective directing group. The substrate is treated with a strong organolithium base, most commonly n-Butyllithium (n-BuLi), in an anhydrous aprotic solvent like THF at very low temperatures (typically -78 °C) to prevent side reactions and degradation of the intermediate. wikipedia.orgpsu.edu The lone pair electrons on the oxygen of the ethoxy group coordinate to the lithium ion, delivering the butyl anion to deprotonate the sterically accessible and electronically activated C3 position, which is ortho to the directing group. This process, also known as lithiation, generates a highly reactive aryllithium intermediate, (3-ethoxy-2,4-difluorophenyl)lithium .

The generated aryllithium species is a potent nucleophile and is immediately "quenched" by the addition of a boron electrophile. As with the Grignard method, Trimethyl borate is a common choice. atamankimya.com The aryllithium attacks the boron center, displacing a methoxide group and forming a lithium boronate complex. Subsequent acidic workup, as described in section 2.1.3, hydrolyzes this intermediate to afford the final this compound. This lithiation-borylation sequence offers excellent regiocontrol, dictated by the position of the directing group.

Table 2: Directed Ortho Metalation Synthesis Pathway

| Step | Description | Key Reagents | Typical Solvent | Product |

| 1 | Lithiation (DoM) | 1-ethoxy-2,4-difluorobenzene, n-Butyllithium | Tetrahydrofuran (THF) | (3-ethoxy-2,4-difluorophenyl)lithium |

| 2 | Electrophilic Quench | Trimethyl borate | Tetrahydrofuran (THF) | Lithium boronate intermediate |

| 3 | Hydrolysis | Aqueous Hydrochloric Acid (HCl) | - | This compound |

Optimization of Reaction Conditions for Regioselectivity and Yield

The synthesis of a polysubstituted arylboronic acid like this compound requires precise control over reaction conditions to ensure high regioselectivity and maximize product yield. Key parameters that are typically optimized include the choice of solvent, base, temperature, and the stoichiometry of reagents.

For syntheses proceeding through organometallic intermediates, such as Grignard or organolithium reagents, temperature control is critical. These reactions are often initiated at very low temperatures (e.g., -78 °C for lithium-halogen exchange) to prevent side reactions and ensure the stability of the reactive intermediate before quenching with a trialkyl borate. nih.govorganic-chemistry.org

In transition metal-catalyzed reactions, such as the Miyaura borylation, the choice of base and ligand plays a pivotal role. Careful selection is necessary to achieve efficient catalytic turnover and prevent undesired side reactions like protodeboronation, especially with polyfluorinated aryl compounds which can be prone to instability under basic conditions. researchgate.net The optimization process often involves screening various combinations of catalysts, ligands, and bases to identify the ideal conditions for a specific substrate. For instance, a study on formal homologation reactions highlighted that the stoichiometry of the base (e.g., K₃PO₄) and water was crucial for controlling the desired reaction pathway and preventing oligomerization. nih.gov

The following interactive table illustrates a hypothetical optimization study for a generic palladium-catalyzed borylation of an aryl halide, showcasing how varying conditions can impact the yield of the desired arylboronic ester product.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | KOAc | Dioxane | 80 | 65 |

| 2 | K₃PO₄ | Dioxane | 80 | 88 |

| 3 | Cs₂CO₃ | Dioxane | 80 | 75 |

| 4 | K₃PO₄ | Toluene | 100 | 92 |

| 5 | K₃PO₄ | 2-MeTHF | 100 | 95 |

Alternative Synthetic Routes to Substituted Phenylboronic Acids

Beyond traditional organometallic routes, several modern catalytic methods offer powerful alternatives for synthesizing substituted phenylboronic acids. These methods often provide improved functional group tolerance and alternative regioselectivity.

Iridium-Catalyzed C-H Borylation Methodologies

Iridium-catalyzed C-H borylation has become a prominent method for the direct functionalization of arenes, offering a highly atom-economical approach to arylboronic esters. nih.govnih.gov This method involves the direct conversion of a C-H bond to a C-B bond, catalyzed by an iridium complex, typically in the presence of a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂).

A key feature of this methodology is its regioselectivity, which is often governed by steric factors. illinois.edursc.org The iridium catalyst tends to functionalize the least sterically hindered C-H bond on the aromatic ring. rsc.org For a substrate like 1-ethoxy-2,4-difluorobenzene, this would predictably lead to borylation at the C5 position, which is the most accessible. Achieving borylation at the C3 position to form the precursor to this compound would likely require a directing group to override the inherent steric preference. illinois.edu Ligand choice can also dramatically influence and even switch the site of regioselectivity. nih.gov For instance, the use of different ligands like 8-aminoquinoline (B160924) (8-AQ) versus tetramethylphenanthroline (TMP) has been shown to switch borylation from the ortho to the meta position for certain substrates under otherwise identical conditions. nih.gov

The catalytic cycle is generally understood to involve an Ir(III)-Ir(V) cycle, and the choice of ligand is crucial not only for selectivity but also for catalyst stability and lifetime. illinois.edunih.gov

Transition Metal-Catalyzed Hydroboration and Borylation of Aryl Halides

While transition metal-catalyzed hydroboration is a powerful tool for the synthesis of alkyl- and alkenylboronates from alkenes and alkynes, its application to the direct synthesis of arylboronic acids from arenes is not a standard method. The primary routes in this category involve the borylation of aryl halides and pseudohalides (like triflates).

The Miyaura borylation is a cornerstone of this approach, typically employing a palladium catalyst to couple an aryl halide with a diboron (B99234) reagent, such as B₂pin₂. nih.govacsgcipr.org This reaction exhibits broad functional group compatibility, making it a versatile method for accessing complex arylboronic esters. acsgcipr.orgnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boron reagent and reductive elimination to yield the product. acsgcipr.org

| Catalyst System | Typical Substrate | Borylating Agent | Key Advantage |

|---|---|---|---|

| Palladium (e.g., Pd(dppf)Cl₂) | Aryl Bromides, Iodides, Triflates | B₂pin₂ | High functional group tolerance, well-established |

| Nickel (e.g., Ni(cod)₂/PCy₃) | Aryl Chlorides, Mesylates | B₂pin₂ | Cost-effective, good for less reactive halides |

| Copper (e.g., CuCl/Xantphos) | Aryl Iodides, Bromides | B₂pin₂ | Alternative to palladium, different reactivity profile |

Recent advancements have focused on developing more active and robust catalysts, including those based on nickel and copper, which can be more cost-effective and can enable the borylation of less reactive aryl chlorides. rsc.orgresearchgate.net The choice of ligand is critical for an efficient catalytic reaction, with tailored phosphines and N-heterocyclic carbenes (NHCs) enabling the borylation of sterically demanding substrates. rsc.org

Comparative Analysis of Synthetic Efficiency and Scalability

Atom Economy and Green Chemistry Principles in Boronic Acid Synthesis

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.org Reactions with high atom economy are inherently less wasteful.

Iridium-Catalyzed C-H Borylation : This method is a prime example of high atom economy. In the ideal reaction of an arene with a borane (B79455) (like pinacolborane, HBpin), all atoms from the borane and the arene (minus one hydrogen) are incorporated into the product and a dihydrogen byproduct. This represents an addition-type reaction, which is highly efficient. nih.gov

Miyaura Borylation (from Aryl Halides) : This is a substitution reaction. While highly effective, its atom economy is inherently lower than C-H borylation. The reaction generates stoichiometric amounts of salt byproducts (e.g., potassium halides) from the base and the leaving group on the aryl halide. whiterose.ac.uk

Grignard/Organolithium Routes : These traditional methods also have lower atom economy. They involve a stoichiometric metal (magnesium or lithium) and produce significant salt waste after hydrolysis and workup. organic-chemistry.org

The "E-Factor," which quantifies the mass of waste produced per unit of product, is another important green metric. For fine chemical and pharmaceutical synthesis, E-Factors can be high, often ranging from 5 to over 100. nih.gov Methods like C-H borylation, by minimizing stoichiometric byproducts, generally lead to a more favorable (lower) E-Factor compared to classical and cross-coupling methods.

Challenges in the Preparation of Highly Substituted Arylboronic Acids

The synthesis of highly substituted arylboronic acids like this compound presents several distinct challenges that can impact efficiency and scalability.

Regioselectivity : With multiple substituents on the aromatic ring, achieving borylation at a specific, desired position can be difficult. In C-H activation, the directing effects of existing groups (both electronic and steric) must be carefully considered to control the site of functionalization. rsc.org In syntheses starting from pre-functionalized halides, the precursor itself may be challenging to prepare with the correct substitution pattern.

Steric Hindrance : The presence of multiple groups, particularly in ortho positions to the target reaction site, can significantly slow down or completely inhibit the reaction. nih.gov For example, a substituent ortho to a C-H bond can sterically block the approach of a bulky iridium catalyst. illinois.edu Similarly, sterically hindered aryl halides can be challenging substrates for palladium-catalyzed borylation, often requiring specialized, bulky phosphine (B1218219) ligands and higher reaction temperatures to achieve good yields. rsc.org

Purification : Boronic acids are known to undergo dehydration to form cyclic boroxine (B1236090) anhydrides. This can complicate purification and characterization, as samples often exist as a mixture of the free acid and the boroxine. Furthermore, protodeboronation (loss of the boronic acid group) can be a significant side reaction, particularly for electron-rich or sterically strained arylboronic acids, or under harsh (e.g., strongly acidic or basic) conditions. researchgate.netmdpi.com

Advanced Reactivity and Mechanistic Aspects in Catalytic Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving 3-Ethoxy-2,4-difluorophenylboronic Acid

The presence of two fluorine atoms and an ethoxy group on the phenylboronic acid ring significantly influences its electronic properties and, consequently, its reactivity in cross-coupling reactions. These substituents create a unique electronic environment that necessitates careful optimization of catalytic systems to achieve high efficiency.

Palladium-Catalyzed Systems

Palladium complexes are the most widely employed catalysts for Suzuki-Miyaura reactions. The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The efficiency of each of these steps is profoundly influenced by the choice of ligands coordinating to the palladium center and the base employed in the reaction.

The design of the ligand sphere around the palladium atom is crucial for modulating the catalyst's stability, activity, and selectivity. Electron-rich and sterically bulky ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Bulky, electron-rich phosphine (B1218219) ligands, such as S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be highly effective in promoting challenging Suzuki-Miyaura couplings. While specific studies detailing the use of S-Phos with this compound are not prevalent in the reviewed literature, extensive research on the closely related 2,4-difluorophenylboronic acid provides valuable insights.

In the synthesis of polyfluorinated biphenyls, a study highlighted the critical role of the ligand in preventing side reactions such as the homocoupling of the boronic acid. acs.org An initial catalyst system using Pd2(dba)3 with XPhos and sodium carbonate as the base for the coupling of a fluorinated aryl bromide with 2,4-difluorophenylboronic acid resulted in a modest yield of 36% and significant homocoupling. acs.org This underscores the need for careful ligand selection to optimize the desired cross-coupling pathway over competing side reactions. Further screening of various Buchwald ligands demonstrated that the choice of phosphine ligand is paramount for both yield and the prevention of side product formation. acs.org

Table 1: Illustrative Effect of Phosphine Ligand in a Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide with 2,4-Difluorophenylboronic Acid acs.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd2(dba)3 / XPhos | Na2CO3 | THF/Toluene/H2O | 95 | 36 | Significant homocoupling of boronic acid observed. |

This data is based on reactions with the structurally similar 2,4-difluorophenylboronic acid and serves to illustrate the principles of ligand influence.

The steric bulk and electron-donating ability of ligands like S-Phos and X-Phos are known to promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition. The specific electronic nature of this compound, with its electron-withdrawing fluorine atoms and electron-donating ethoxy group, would likely require a finely tuned ligand to achieve optimal catalytic turnover.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability make them highly effective in stabilizing the palladium catalyst and promoting catalytic activity. In the context of challenging substrates, such as those bearing multiple fluorine substituents, NHC ligands can offer advantages over traditional phosphine ligands.

Studies have shown that the choice of NHC ligand can even control the chemoselectivity in cross-coupling reactions involving substrates with multiple reactive sites. nih.gov For instance, the use of SIPr [1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene] can favor coupling at a chloride site, while SIMes [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene] can direct the reaction to a triflate group on the same molecule. nih.gov This level of control highlights the potential of NHC ligands in complex syntheses involving polyfunctionalized aromatic compounds. While specific examples with this compound are scarce, the principles of NHC-ligand-controlled reactivity are broadly applicable and suggest that a well-chosen NHC ligand could be highly effective in promoting its Suzuki-Miyaura coupling.

The base plays a multifaceted role in the Suzuki-Miyaura reaction, with its primary function being the activation of the boronic acid for transmetalation. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

In a study focused on the synthesis of Diflunisal via the Suzuki-Miyaura coupling of 5-bromosalicylic acid with 2,4-difluorophenylboronic acid, the effect of different bases was investigated. acs.org The results demonstrated the superior performance of inorganic bases compared to organic bases. acs.org Notably, potassium carbonate (K2CO3) provided a significantly higher product yield (98%) compared to potassium hydroxide (KOH) (50%) under the same reaction conditions. acs.org This suggests that for this particular system, the moderately basic and highly soluble nature of potassium carbonate is optimal for facilitating the transmetalation step without promoting side reactions.

Table 2: Effect of Inorganic Base on the Yield of a Suzuki-Miyaura Coupling involving 2,4-Difluorophenylboronic Acid acs.org

| Base | Solvent | Temperature (°C) | Yield (%) |

| K2CO3 | DMF/H2O | 75 | 98 |

| KOH | DMF/H2O | 75 | 50 |

This data is derived from a reaction with the structurally analogous 2,4-difluorophenylboronic acid and illustrates the comparative efficacy of different inorganic bases.

The formation of the boronate species is an equilibrium process, and the position of this equilibrium is influenced by the pKa of the base and the Lewis acidity of the boronic acid. The electron-withdrawing fluorine atoms in this compound increase its Lewis acidity, which can affect the choice of optimal base. A weaker base like a carbonate may be sufficient to activate the boronic acid without causing degradation of the starting materials or products, which can sometimes occur with stronger bases like hydroxides. The base also plays a role in the regeneration of the active catalyst by influencing the nature of the palladium species present in the catalytic cycle.

Role of Base in Transmetalation and Turnover

Organic Bases and Additives

The efficiency of Suzuki-Miyaura couplings involving this compound is profoundly influenced by the choice of base and the presence of additives. Organic bases are often employed to facilitate the transmetalation step, a critical phase in the catalytic cycle. The selection of an appropriate organic base can be crucial, particularly for substrates with sensitive functional groups.

While specific studies detailing the systematic screening of organic bases with this compound are not extensively documented in publicly available literature, general principles of Suzuki-Miyaura reactions with fluorinated arylboronic acids can be applied. The electron-withdrawing nature of the fluorine atoms in this compound can affect its acidity and the stability of the corresponding boronate complex.

Additives can also play a important role in optimizing these reactions. For instance, the addition of certain salts can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics. The impact of various additives on a model Suzuki-Miyaura coupling is illustrated in the table below.

Table 1: Hypothetical Effect of Additives on the Suzuki-Miyaura Coupling of this compound

| Additive | Effect on Reaction Yield |

|---|---|

| None | Baseline |

| Tetrabutylammonium Bromide (TBAB) | Increased |

| Potassium Fluoride (KF) | Moderate Increase |

| Silver(I) Oxide (Ag₂O) | Significant Increase |

Solvent Effects and Biphasic Reaction Systems

The choice of solvent is another critical parameter in the Suzuki-Miyaura coupling of this compound. The solvent system must solubilize the reactants, catalyst, and base to a sufficient extent to allow for efficient reaction. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and various alcohols.

Biphasic reaction systems, often consisting of an organic solvent and an aqueous phase containing the base, are frequently employed. These systems can facilitate the separation of the product from the inorganic byproducts. For fluorinated boronic acids like the subject compound, the solvent polarity and its ability to interact with the fluorine atoms can influence the reaction rate and yield.

Table 2: Hypothetical Influence of Solvent Systems on a Model Suzuki-Miyaura Coupling

| Solvent System | Relative Reaction Rate |

|---|---|

| Toluene/Water | Moderate |

| Dioxane/Water | High |

| Ethanol (B145695)/Water | Moderate to High |

| Tetrahydrofuran (B95107) (THF)/Water | High |

Stereochemical Implications in Suzuki-Miyaura Couplings

The stereochemical outcome of Suzuki-Miyaura couplings is a significant consideration, particularly in the synthesis of chiral molecules. The reaction generally proceeds with retention of stereochemistry at the boronic acid-bearing carbon. However, factors such as the catalyst, ligands, and reaction conditions can sometimes lead to isomerization or other stereochemical scrambling.

For ortho-substituted arylboronic acids, such as this compound, the steric bulk of the substituents can influence the rotational barrier around the newly formed biaryl bond, potentially leading to atropisomerism. Atropisomers are stereoisomers arising from hindered rotation around a single bond. The formation of stable atropisomers is dependent on the size of the ortho substituents on both coupling partners. While there is no specific literature found detailing the stereochemical implications of using this compound in Suzuki-Miyaura couplings, the presence of the ortho-ethoxy and fluorine groups suggests that the potential for atropisomerism should be considered when coupling with other sterically demanding partners.

Nickel-Catalyzed Cross-Coupling of Arylboronic Acids

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to their palladium-catalyzed counterparts, often offering different reactivity and being more cost-effective.

Substrate Scope and Functional Group Compatibility

Nickel catalysts can be particularly effective for the cross-coupling of electron-deficient arylboronic acids. The electronic properties of this compound, with its two electron-withdrawing fluorine atoms, make it a suitable candidate for nickel-catalyzed Suzuki-Miyaura reactions. These reactions often exhibit broad substrate scope and good functional group tolerance.

Table 3: Hypothetical Substrate Scope in Nickel-Catalyzed Coupling with this compound

| Aryl Halide Partner | Functional Group Tolerance |

|---|---|

| 4-Chlorotoluene | Good |

| 4-Bromoanisole | Excellent |

| 3-Iodopyridine | Good |

| Methyl 4-chlorobenzoate | Moderate to Good |

Ligand and Catalyst Design for Nickel-Mediated Reactions

The design of ligands is crucial for controlling the reactivity and selectivity of nickel-catalyzed cross-coupling reactions. Bulky, electron-rich phosphine ligands are commonly employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. For couplings involving sterically hindered or electronically challenging substrates like this compound, the choice of ligand can be the determining factor for a successful transformation. N-heterocyclic carbenes (NHCs) have also emerged as a highly effective class of ligands for nickel-catalyzed couplings.

Emerging Catalytic Systems for Suzuki-Miyaura Coupling

Research into novel catalytic systems for Suzuki-Miyaura coupling is an active area of investigation. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope is a key objective. For challenging substrates like polyfluorinated arylboronic acids, new catalyst designs are particularly important.

Recent advancements include the use of palladium nanoparticles, palladium complexes with novel phosphine or NHC ligands, and even catalysts based on other transition metals. While specific applications of these emerging systems with this compound are not yet widely reported, the general trends in catalyst development suggest that more efficient and robust methods for its coupling are on the horizon. The development of catalysts that can overcome the challenges associated with the deboronation of electron-deficient boronic acids is a particularly relevant area of research.

Copper-Based Catalysis

While palladium catalysis is prevalent, copper-based systems offer a more economical and sustainable alternative for certain cross-coupling reactions. In the context of this compound, copper catalysis can be employed for C-N and C-O bond formations. The presence of the ortho-fluoro substituent can influence the reaction mechanism, potentially through coordination with the copper center.

Recent research has focused on the development of copper-catalyzed cross-coupling of organoboronic acids and esters with organohalides. rsc.org These reactions are mechanistically distinct from their palladium-catalyzed counterparts. It is proposed that an aryl copper intermediate is formed via transmetalation with the arylboronic ester, which then reacts with an aryl halide. rsc.org For a substrate like this compound, the reaction conditions would be critical to achieving good yields, with factors such as the choice of ligand, base, and solvent playing a significant role.

Below is an illustrative table of potential reaction conditions for the copper-catalyzed amination of this compound with a generic amine, based on established protocols for similar boronic acids.

| Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | Hypothetical |

| 2 | Cu(OAc)₂ | TMEDA | Cs₂CO₃ | DMF | 100 | Hypothetical |

| 3 | Cu₂O | None | K₂CO₃ | Dioxane | 120 | Hypothetical |

This is a hypothetical data table for illustrative purposes.

Iron-Mediated Transformations

Iron catalysis represents an even more cost-effective and environmentally benign approach to cross-coupling reactions. Iron-catalyzed reactions often proceed through radical mechanisms, which differ significantly from the concerted pathways of palladium catalysis. The direct arylation of N-heteroarenes and quinones with arylboronic acids under iron catalysis has been investigated. scholaris.ca

For this compound, an iron-catalyzed coupling would likely involve the generation of an aryl radical from the boronic acid, which then adds to the coupling partner. The reaction typically requires an oxidant to facilitate the catalytic cycle. scholaris.ca The electronic nature of the arylboronic acid can influence the efficiency of this process. The presence of both electron-donating and withdrawing groups on the phenyl ring of this compound could lead to complex reactivity profiles in such radical-mediated transformations.

The following table outlines plausible conditions for an iron-catalyzed C-H arylation using this compound with a generic heteroarene.

| Entry | Iron Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | FeSO₄ | K₂S₂O₈ | TFA | Dichloromethane (B109758)/Water | 70 | Hypothetical |

| 2 | FeCl₃ | H₂O₂ | None | Acetonitrile | 80 | Hypothetical |

| 3 | Fe(acac)₃ | Ag₂O | Pivalic Acid | Toluene | 120 | Hypothetical |

This is a hypothetical data table for illustrative purposes.

Mechanistic Investigations of Transmetalation in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and understanding its mechanism is crucial for optimizing reaction conditions and expanding its scope. The transmetalation step, where the organic group is transferred from boron to palladium, is a critical and often rate-determining part of the catalytic cycle.

Exploration of the Oxo-Palladium Pathway

Two primary pathways have been proposed for the transmetalation step in the Suzuki-Miyaura reaction. One involves the direct reaction of an arylpalladium(II) halide with a boronate species. The second, known as the "oxo-palladium pathway," proceeds through the formation of an arylpalladium(II) hydroxide complex. acs.org This hydroxide complex then reacts with the boronic acid to form a key intermediate with a Pd-O-B linkage. acs.org For fluorinated arylboronic acids, mechanistic studies suggest that reactions involving the neutral boronic acid and an oxo-palladium species occur at a significant rate. mdpi.com The activation of the boronic group in fluorinated phenylboronic acids appears to be faster, leading to higher activity. mdpi.com

Elucidation of Boronate Complex Formation and Reactivity

The formation of a boronate complex, by the addition of a base to the boronic acid, is a key step in many Suzuki-Miyaura reactions. This tetracoordinate boron species is generally more nucleophilic and readily undergoes transmetalation. Low-temperature NMR studies have been instrumental in identifying and characterizing pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu These studies have revealed the existence of both a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which can lead to the cross-coupled product. illinois.edu The specific pathway that dominates can depend on factors such as ligand concentration. researchgate.net The fluorine substituents on this compound can influence the Lewis acidity of the boron center, thereby affecting the equilibrium of boronate formation and its subsequent reactivity.

Kinetic and Spectroscopic Studies of Catalytic Intermediates

Kinetic and spectroscopic techniques are invaluable for probing the mechanism of the Suzuki-Miyaura reaction. By monitoring the decay of intermediates and the formation of products, researchers can gain insights into the rates of different steps in the catalytic cycle. acs.org For instance, 19F NMR spectroscopy is a powerful tool for studying reactions involving fluorinated compounds like this compound. acs.org Such studies on related fluorinated arylboronic esters have revealed the high reactivity of intermediate fluorido complexes. nih.gov Kinetic analyses can help to determine the rate-limiting step of the reaction, which can be either oxidative addition or transmetalation, depending on the specific substrates and conditions. nih.gov

Other Cross-Coupling and Functionalization Reactions

Beyond the well-established Suzuki-Miyaura coupling, this compound can participate in a variety of other cross-coupling and functionalization reactions. Its utility extends to the formation of carbon-heteroatom bonds and other valuable chemical transformations. For instance, copper-mediated cross-coupling of boronic acids with O-acetyl hydroxamic acids provides a non-basic and non-oxidizing route to N-amidation. nih.gov This methodology could be applicable to this compound for the synthesis of various amides.

Furthermore, the reactivity of this boronic acid is not limited to metal-catalyzed processes. The boronic acid moiety itself can be transformed into other functional groups. For example, oxidation of the C-B bond can lead to the corresponding phenol, while other transformations can yield amines or halides. The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules with specific electronic and steric properties.

Liebeskind-Srogl Cross-Coupling Reactions

The Liebeskind-Srogl cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a thioester and a boronic acid. A key feature of this reaction is its operation under neutral conditions, which allows for the coupling of substrates that are sensitive to the basic conditions often required in other cross-coupling reactions like the Suzuki-Miyaura coupling. The reaction is mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC).

The proposed mechanism involves the initial reaction of the thioester with the copper(I) salt to form a copper thiolate. This intermediate then undergoes transmetalation with the palladium(0) catalyst. Subsequently, the arylboronic acid, in this case, this compound, would transfer its aryl group to the palladium center. The final step is reductive elimination from the palladium(II) intermediate to form the desired ketone product and regenerate the palladium(0) catalyst.

Hypothetical Reaction Scheme:

Table 1: Representative Conditions for Liebeskind-Srogl Cross-Coupling

| Parameter | Typical Condition |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Copper Source | Copper(I) thiophene-2-carboxylate (CuTC) |

| Solvent | Tetrahydrofuran (THF), Dioxane |

| Temperature | Room Temperature to 80 °C |

| Boronic Acid | 1.2 - 2.0 equivalents |

This table represents generalized conditions and would require optimization for the specific substrate.

Detailed research findings on other arylboronic acids in Liebeskind-Srogl couplings have demonstrated the reaction's tolerance of a wide range of functional groups on both the thioester and the boronic acid. The electronic properties of the boronic acid can influence the reaction rate, with electron-rich arylboronic acids sometimes reacting more readily. The presence of the ethoxy group (an electron-donating group) and two fluoro groups (electron-withdrawing groups) on this compound presents an interesting electronic profile that could influence its reactivity.

Rhodium-Catalyzed Additions

Rhodium-catalyzed additions, particularly 1,4-additions (conjugate additions) of arylboronic acids to α,β-unsaturated carbonyl compounds, are a powerful method for the formation of carbon-carbon bonds. These reactions are often carried out using a rhodium(I) catalyst, frequently in the presence of a chiral ligand to achieve enantioselectivity.

The catalytic cycle is generally believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium(I) catalyst, forming an aryl-rhodium(I) species. This species then undergoes insertion of the α,β-unsaturated substrate, followed by protonolysis or hydrolysis to release the product and regenerate the active rhodium catalyst.

Hypothetical Reaction Scheme:

Table 2: Typical Catalytic Systems for Rhodium-Catalyzed 1,4-Additions

| Catalyst Precursor | Ligand | Base | Solvent |

| [Rh(acac)(CO)₂] | BINAP, DIOP | K₂CO₃, Et₃N | Dioxane/H₂O, Toluene |

| [RhCl(cod)]₂ | Ferrocenyl phosphines | - | THF, DME |

This table illustrates common catalytic systems; the optimal choice depends on the specific substrates.

Research in this area has shown that the success of the reaction is highly dependent on the choice of the rhodium catalyst, ligand, and reaction conditions. The electronic nature of the arylboronic acid can affect the efficiency of the transmetalation step. For this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing fluoro groups would be a key factor in determining its reactivity profile in such transformations.

Copper-Catalyzed N-Arylation and O-Arylation

Copper-catalyzed N-arylation and O-arylation reactions, often referred to as Ullmann-type couplings, are fundamental methods for the formation of carbon-nitrogen and carbon-oxygen bonds, respectively. These reactions typically involve the coupling of an amine or an alcohol with an arylboronic acid in the presence of a copper catalyst.

The mechanism is thought to proceed through the formation of a copper(II) intermediate. The arylboronic acid undergoes transmetalation with the copper catalyst. The resulting aryl-copper species then reacts with the amine or alcohol, followed by reductive elimination to furnish the N-arylated or O-arylated product and regenerate the active copper catalyst. These reactions often require a base and an oxidant.

Hypothetical N-Arylation Reaction Scheme:

Hypothetical O-Arylation Reaction Scheme:

Table 3: Common Conditions for Copper-Catalyzed Arylations

| Catalyst | Ligand | Base | Solvent |

| Cu(OAc)₂ | Phenanthroline, Pyridine | K₃PO₄, Cs₂CO₃ | Dichloromethane (DCM), Toluene |

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dimethylformamide (DMF) |

This table provides examples of frequently used conditions that would need to be adapted for specific reactants.

Extensive research has been conducted on the scope of these reactions. The nature of the amine or alcohol, as well as the steric and electronic properties of the arylboronic acid, are crucial. The substitution pattern on this compound, with substituents ortho and para to the boronic acid group, could present steric challenges and influence the electronic environment at the reaction center, thereby affecting the efficiency of the coupling.

C-B Bond Transformation and Derivatization Reactions

The carbon-boron bond in arylboronic acids is a versatile functional group that can be transformed into a variety of other functionalities. Beyond its use in cross-coupling reactions, the C-B bond can be converted into C-O, C-N, C-X (where X is a halogen), and C-H bonds.

For instance, oxidation of the C-B bond, typically with an oxidizing agent like hydrogen peroxide under basic conditions, leads to the formation of the corresponding phenol. This transformation provides a synthetic route to 3-ethoxy-2,4-difluorophenol. Similarly, reaction with sources of electrophilic nitrogen or halogens can introduce amino or halogen substituents in place of the boronic acid group. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be achieved under various conditions, often with an acid or a base.

Table 4: Selected C-B Bond Transformations

| Transformation | Reagent | Product |

| Hydroxylation | H₂O₂, NaOH | Phenol |

| Amination | NH₂OSO₃H | Aniline (B41778) |

| Halogenation | N-Bromosuccinimide (NBS) | Aryl bromide |

| Protodeboronation | Acetic acid | Arene |

This table outlines common transformations of the C-B bond.

These derivatization reactions significantly enhance the synthetic utility of arylboronic acids. For this compound, these transformations would provide access to a range of other substituted aromatic compounds, which could be valuable intermediates in the synthesis of more complex molecules.

Strategic Applications of 3 Ethoxy 2,4 Difluorophenylboronic Acid in Complex Molecule Construction

Building Block for Advanced Organic Synthesis

The utility of 3-Ethoxy-2,4-difluorophenylboronic acid in advanced organic synthesis stems from its role as a stable, yet reactive, precursor that can introduce a highly functionalized phenyl ring into larger molecules.

Assembly of Complex Biaryl and Heterobiaryl Scaffolds

One of the primary applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between two aromatic rings to create biaryl or heterobiaryl structures. nih.gov These structural motifs are prevalent in pharmaceuticals, natural products, and functional materials.

In this context, this compound serves as the organoboron coupling partner. It can be reacted with a variety of aryl or heteroaryl halides (or triflates) to produce complex molecular scaffolds. researchgate.net The presence of the ethoxy and difluoro substituents on the boronic acid allows for the synthesis of highly substituted biaryls that would be challenging to access through other methods. mit.edunih.gov The reaction's reliability and tolerance to a wide range of functional groups make it an indispensable tool for molecular construction.

Interactive Data Table: Generalized Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst/Base | Product |

| This compound | Aryl Halide (Ar-X) | Pd Catalyst, Base | 3-Ethoxy-2,4-difluoro-biphenyl derivative |

| This compound | Heteroaryl Halide (Het-X) | Pd Catalyst, Base | Aryl-heteroaryl coupled product |

Regioselective Functionalization of Aromatic Systems

The specific placement of the ethoxy and fluorine substituents on the phenyl ring of this compound imparts distinct electronic properties to the molecule. The fluorine atoms at positions 2 and 4 are strongly electron-withdrawing, while the ethoxy group at position 3 is electron-donating. This electronic arrangement creates a unique pattern of reactivity on the aromatic ring, allowing for subsequent regioselective functionalization.

Intermediacy in Pharmaceutical Synthesis

Arylboronic acids are foundational intermediates in medicinal chemistry, and the specific structure of this compound makes it particularly valuable for drug discovery programs. mdpi.comnih.gov

Precursor to Substituted Phenyl Derivatives for Drug Discovery Programs (General)

In drug design, the introduction of fluorine atoms into a molecule is a common strategy to enhance its metabolic stability, binding affinity, and lipophilicity. ccspublishing.org.cn The difluoro-substituted phenyl ring provided by this compound is therefore a desirable feature in many drug candidates. The ethoxy group can also modulate the compound's physical properties and participate in hydrogen bonding interactions with biological targets.

This boronic acid acts as a key precursor, allowing medicinal chemists to incorporate the 3-ethoxy-2,4-difluorophenyl moiety into a wide array of potential therapeutic agents, including those for targeted cancer therapies. chemimpex.com Its use as a building block facilitates the systematic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. digitellinc.com

Interactive Data Table: Influence of Substituents in Drug Discovery

| Substituent | Position | Common Effect on Molecular Properties |

| Fluoro (F) | 2, 4 | Increases metabolic stability, alters acidity, enhances binding affinity. ccspublishing.org.cn |

| Ethoxy (O-Et) | 3 | Modulates lipophilicity and solubility, can act as a hydrogen bond acceptor. |

Scaffold Diversity in Target-Oriented Synthesis

The generation of molecular diversity is a central theme in modern drug discovery. rsc.org By employing this compound in combinatorial synthesis schemes, particularly through Suzuki-Miyaura coupling with a large library of different aryl and heteroaryl halides, researchers can rapidly generate a multitude of diverse molecular scaffolds. researchgate.net

This approach allows for the efficient exploration of chemical space around a particular biological target. The resulting library of compounds, each containing the core 3-ethoxy-2,4-difluorophenyl unit but varying in the other aromatic partner, can be screened for biological activity, accelerating the identification of promising new drug candidates. digitellinc.com

Application in Agrochemical Development

The same synthetic versatility that makes this compound valuable in pharmaceuticals also applies to the agrochemical industry. chemimpex.com The introduction of fluorine is a well-established strategy in the design of modern fungicides, herbicides, and insecticides to enhance their efficacy, stability, and biological activity. ccspublishing.org.cnresearchgate.netnih.gov

This compound serves as a key intermediate for creating new agrochemicals that incorporate the fluorinated phenyl moiety. numberanalytics.com By modifying molecular structures using this building block, scientists can develop next-generation crop protection agents with improved performance and potentially more favorable environmental profiles. numberanalytics.com

Construction of Novel Agrochemical Compounds

This compound is a specialized building block with significant potential in the synthesis of novel agrochemical compounds. Its utility stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the precise formation of carbon-carbon bonds to construct complex molecular architectures. The incorporation of the 3-ethoxy-2,4-difluorophenyl moiety can be particularly advantageous in the design of new pesticides and herbicides. The fluorine atoms can enhance the metabolic stability and binding affinity of the molecule to its biological target, while the ethoxy group can modulate its lipophilicity and environmental fate.

While specific examples of commercial agrochemicals incorporating this exact fragment are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. The difluorophenyl group is a known pharmacophore in several commercial pesticides, where it contributes to increased efficacy and a modified spectrum of activity. The strategic placement of ethoxy and difluoro groups on the phenyl ring allows for fine-tuning of the electronic and steric properties of the resulting agrochemical, which can lead to improved performance and reduced off-target effects.

Synthetic Pathways to Fluorinated Pesticides and Herbicides

The primary synthetic route leveraging this compound in the creation of fluorinated agrochemicals is the Suzuki-Miyaura cross-coupling reaction. In a typical pathway, this boronic acid is coupled with a halogenated heterocyclic or aromatic compound that constitutes the core of the desired pesticide or herbicide. The reaction is catalyzed by a palladium complex in the presence of a base. The choice of catalyst, base, and solvent is crucial for achieving high yields and purity.

For instance, the synthesis of a novel fluorinated fungicide might involve the coupling of this compound with a brominated pyrazole (B372694) or triazole ring system. The resulting biaryl structure could then undergo further functionalization to yield the final active ingredient. The robustness of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be present on both coupling partners, making it a versatile method for the late-stage diversification of potential agrochemical candidates.

Below is a representative table of reaction conditions for Suzuki-Miyaura couplings involving similar arylboronic acids, illustrating the general parameters employed in such syntheses.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield (%) |

| This compound | Aryl Halide (e.g., Bromopyridine) | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 75-90 |

| 2,4-Difluorophenylboronic acid | Heteroaryl Bromide | Pd(dppf)Cl2 | Cs2CO3 | Toluene | 80-95 |

| 3-Ethoxyphenylboronic acid | Aryl Triflate | Pd(OAc)2 / SPhos | K3PO4 | 1,4-Dioxane | 85-98 |

This table presents typical reaction conditions and yield ranges for Suzuki-Miyaura reactions with related compounds and is for illustrative purposes.

Integration into Materials Science Methodologies

Synthesis of Monomers for Polymer Architectures

In materials science, this compound can serve as a valuable precursor for the synthesis of monomers used in the construction of advanced polymer architectures. Through Suzuki-Miyaura polycondensation, this boronic acid can be reacted with di- or polyhalogenated aromatic compounds to create conjugated polymers. The inclusion of the 3-ethoxy-2,4-difluorophenyl unit into the polymer backbone can significantly influence the material's properties. The fluorine atoms are known to enhance thermal stability, chemical resistance, and introduce unique electronic characteristics, such as a lower highest occupied molecular orbital (HOMO) level, which is desirable in many organic electronic applications. The ethoxy group can improve the solubility of the resulting polymer, facilitating its processing and a more ordered molecular packing in the solid state.

Precursors for Functional Nanomaterials and Surface Modification

This compound can also be employed as a precursor for the functionalization of nanomaterials and the modification of surfaces. The boronic acid moiety can form covalent bonds with surfaces rich in hydroxyl groups, such as silica (B1680970) or metal oxides, providing a robust method for anchoring the 3-ethoxy-2,4-difluorophenyl group onto the surface. This surface modification can be used to alter the hydrophobicity, chemical reactivity, and electronic properties of the underlying material. For example, modifying the surface of nanoparticles with this compound could enhance their dispersibility in specific solvents or create a platform for the subsequent attachment of other molecules.

Development of Chemical Sensors and Catalytic Materials

The unique electronic properties imparted by the ethoxy and difluoro substituents make this compound an interesting candidate for the development of chemical sensors and catalytic materials. In the context of sensors, the boronic acid group is well-known for its ability to reversibly bind with diols, such as sugars and catechols. The binding event can alter the electronic environment of the molecule, leading to a detectable change in fluorescence or an electrochemical signal. The electron-withdrawing nature of the fluorine atoms can modulate the Lewis acidity of the boron center, potentially enhancing the binding affinity and selectivity for specific diols.

In catalysis, materials functionalized with this boronic acid could serve as supported catalysts or cocatalysts. The fluorinated aryl group could participate in non-covalent interactions, such as anion-π or halogen bonding, to influence the transition state of a reaction and thereby enhance its rate or selectivity.

Bioconjugation Methodologies: Strategies for Covalent Attachment

Boronic acids are increasingly utilized in bioconjugation due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in biomolecules like carbohydrates, glycoproteins, and ribonucleosides. This compound can be employed in such strategies for the covalent attachment to biological targets. The reaction involves the formation of a cyclic boronate ester between the boronic acid and the diol on the biomolecule.

The pH-dependent nature of this interaction allows for controlled binding and release, which is advantageous in applications such as drug delivery and biosensing. The fluorine and ethoxy groups on the phenyl ring of this compound can influence the pKa of the boronic acid, affecting the pH range over which stable conjugation occurs. Furthermore, these substituents can introduce additional non-covalent interactions with the target biomolecule, potentially increasing the affinity and specificity of the binding.

A research study on the development of selective inhibitors for Fibroblast Growth Factor Receptor (FGFR) kinases has demonstrated the use of this compound in a Suzuki coupling reaction to synthesize a complex organic molecule. whiterose.ac.uk This highlights its practical utility as a building block in the construction of biologically relevant compounds.

| Biomolecule Target | Conjugation Site | Resulting Bond | Potential Application |

| Glycoprotein | Sialic acid residues (diols) | Cyclic boronate ester | Targeted drug delivery, Imaging |

| RNA | 3'-ribose diol | Cyclic boronate ester | RNA labeling and tracking |

| Catechol-containing molecules | Catechol diol | Cyclic boronate ester | Biosensing of neurotransmitters |

This table illustrates the general principles of boronic acid-based bioconjugation and the potential applications for a compound like this compound.

Selective Binding to Diol-Containing Biomolecules

Phenylboronic acids are a well-established class of compounds capable of forming reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in many biomolecules, including carbohydrates, glycoproteins, and ribonucleosides. This interaction forms the basis of their utility in molecular recognition and separation science.

The binding mechanism involves the reaction between the boronic acid (a Lewis acid) and the diol to form a cyclic boronate ester. The stability of this complex is highly dependent on the pH of the medium, the pKa of the boronic acid, and the stereochemistry and conformation of the diol. Electron-withdrawing substituents on the phenyl ring, such as fluorine atoms, generally lower the pKa of the boronic acid, allowing for efficient diol binding at or near physiological pH. For instance, studies on compounds like 2,4-difluoro-3-formyl-phenylboronic acid have demonstrated high affinity for cis-diol-containing compounds. This enhanced affinity at lower pH values is advantageous for applications in biological systems.

The strategic placement of substituents on the phenyl ring can fine-tune the binding affinity and selectivity. While no specific binding data for this compound is available, the presence of two electron-withdrawing fluorine atoms would be expected to lower its pKa, potentially enabling strong interactions with diols under physiological conditions. The ethoxy group, being an electron-donating group, might slightly counteract this effect, leading to a unique binding profile that would require experimental determination.

Table 1: General Binding Characteristics of Substituted Phenylboronic Acids with Diols

| Feature | Description | Potential Influence of Substituents |

| Binding Principle | Formation of a cyclic boronate ester with a 1,2- or 1,3-diol. | The equilibrium of this reaction is influenced by the electronic nature of the phenyl ring. |

| pH Dependence | Binding is generally stronger at pH values above the pKa of the boronic acid. | Electron-withdrawing groups (e.g., fluorine) lower the pKa, allowing for binding at more neutral pH. |

| Selectivity | Preferential binding to cis-diols on furanose rings (e.g., fructose, ribose) over trans-diols on pyranose rings (e.g., glucose). | Steric and electronic factors introduced by substituents can modulate this selectivity. |

| Reversibility | The boronate ester bond is reversible, allowing for controlled binding and release by altering pH. | This property is crucial for applications like affinity chromatography and drug delivery. |

This table presents generalized information for substituted phenylboronic acids. Specific values for this compound are not available.

Functionalization of Surfaces for Biosensing Applications

The ability of boronic acids to selectively bind with diols has been widely exploited in the development of biosensors for the detection of saccharides and other diol-containing analytes. By immobilizing a boronic acid derivative onto a sensor surface, a recognition element is created that can capture the target molecule from a complex sample.

The general approach involves several key steps:

Surface Modification: The sensor surface (e.g., gold, silica, polymer) is functionalized with a layer that allows for the covalent attachment of the boronic acid.

Immobilization: The boronic acid, in this hypothetical case this compound, is covalently linked to the functionalized surface.

Analyte Binding: The sensor is exposed to the sample, and the immobilized boronic acid captures the diol-containing analyte.

Signal Transduction: The binding event is converted into a measurable signal, which can be optical (e.g., fluorescence, surface plasmon resonance) or electrochemical.

Fluorinated phenylboronic acids are particularly attractive for these applications due to their enhanced binding affinity at physiological pH. This allows for the development of sensors that can operate in biological fluids like blood or urine. The specific substitution pattern on the phenyl ring can also influence the sensor's performance by affecting the orientation and accessibility of the boronic acid group on the surface.

Table 2: Potential Biosensing Applications of Functionalized Surfaces with Boronic Acids

| Application Area | Target Analyte | Sensing Principle |

| Diabetes Monitoring | Glucose | Changes in fluorescence or electrochemical signal upon glucose binding. |

| Glycoprotein Analysis | Glycoproteins (e.g., cancer biomarkers) | Detection of specific glycoproteins captured on the sensor surface, often in a sandwich assay format. |

| Nucleoside Detection | Modified nucleosides (e.g., in urine) | Enrichment and detection of nucleosides as potential disease biomarkers. |

| Microorganism Detection | Bacterial cell wall components | Recognition of diol-containing polysaccharides on bacterial surfaces. |

This table illustrates common applications for boronic acid-based biosensors. The suitability of this compound for these specific applications has not been experimentally verified.

Computational and Spectroscopic Probes of 3 Ethoxy 2,4 Difluorophenylboronic Acid Structure and Reactivity

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure and bonding of chemical compounds. For a molecule like 3-Ethoxy-2,4-difluorophenylboronic acid, a combination of nuclear magnetic resonance, vibrational, and electronic spectroscopy would be required for full characterization.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. A full NMR analysis of this compound would involve multiple experiments.

¹H NMR: Proton NMR would identify the number and connectivity of hydrogen atoms. The spectrum would be expected to show signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and distinct signals for the two aromatic protons. The chemical shifts and coupling constants (J-values) between these protons would confirm their relative positions on the phenyl ring and their coupling to the fluorine atoms.

¹³C NMR: This technique would reveal the number of unique carbon environments. The spectrum would show distinct resonances for the two carbons of the ethoxy group and the six carbons of the phenyl ring. The carbon directly bonded to the boron atom (the ipso-carbon) often exhibits a broader signal or may be difficult to detect. rsc.org The chemical shifts would be influenced by the electronegative fluorine and oxygen substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. rsc.org It would show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and the coupling between them, as well as couplings to nearby protons (¹H-¹⁹F coupling), would be key identifiers.

¹¹B NMR: Boron-11 NMR provides direct information about the environment of the boron atom. sdsu.edu For a trigonal planar boronic acid, a single, often broad, resonance is typically expected in the range of 27-33 ppm. rsc.orgsdsu.edu The precise chemical shift can be sensitive to solvent and concentration. The formation of a tetracoordinate boronate ester or complexation with a Lewis base would cause a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu

Currently, a complete, publicly accessible dataset detailing these specific NMR assignments for this compound is not available. Characterization is typically reported in proprietary databases or may not have been published.

Table 1: Expected ¹H and ¹³C NMR Signal Regions for this compound This table is illustrative and based on general chemical shift ranges for similar functional groups.

| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ethoxy CH₃ | ¹H | 1.2 - 1.5 | Triplet (t) |

| Ethoxy CH₂ | ¹H | 3.9 - 4.2 | Quartet (q) |

| Aromatic CH | ¹H | 6.5 - 8.0 | Multiplet (m) |

| B(OH)₂ | ¹H | 8.0 - 8.5 | Broad Singlet (br s) |

| Ethoxy CH₃ | ¹³C | 14 - 16 | - |

| Ethoxy CH₂ | ¹³C | 64 - 66 | - |

| Aromatic CH | ¹³C | 100 - 140 | - |

| Aromatic C-F | ¹³C | 150 - 170 | Doublet (d) |

| Aromatic C-O | ¹³C | 150 - 160 | - |

| Aromatic C-B | ¹³C | 120 - 135 | - |

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These include a broad O-H stretching band from the boronic acid's hydroxyl groups (around 3200-3400 cm⁻¹), C-H stretching from the aromatic ring and ethoxy group (around 2850-3100 cm⁻¹), and strong C-O and C-F stretching bands. The B-O stretching vibration typically appears in the 1330-1380 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations (around 1600 cm⁻¹) are usually strong in Raman spectra. The C-B stretching mode, expected around 1340-1350 cm⁻¹ in related compounds, would also be a key feature. researchgate.net

Detailed experimental FT-IR and FT-Raman spectra for this specific molecule, with full band assignments, have not been found in a broad literature search. Analysis of similar molecules, such as 3-bromophenylboronic acid and other ethoxy-substituted phenylboronic acids, serves as a guide for expected vibrational modes. researchgate.netcore.ac.uk

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic compounds. The UV-Vis absorption spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or water, would likely show absorption maxima characteristic of a substituted benzene (B151609) ring. The position and intensity of these bands are influenced by the substituents (ethoxy, fluoro, and boronic acid groups) which act as chromophores and auxochromes, affecting the energy of the electronic transitions. Studies on analogous compounds suggest that phenylboronic acids typically exhibit absorption bands in the 200-300 nm range. core.ac.uk

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling provides deep insights into the electronic structure and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.net A DFT study of this compound would typically begin with a geometry optimization to find the most stable three-dimensional conformation of the molecule. This calculation would provide key structural parameters like bond lengths, bond angles, and dihedral angles. Further analysis could generate a calculated vibrational spectrum to aid in the assignment of experimental FT-IR and FT-Raman bands, as well as predict NMR chemical shifts. core.ac.uk While DFT studies have been performed on many related phenylboronic acid derivatives, a specific computational analysis of this compound is not present in the surveyed scientific literature. researchgate.netresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the ethoxy group, while the LUMO would be expected to have significant character on the electron-deficient boronic acid moiety and the phenyl ring.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated using conceptual DFT. mdpi.com These include electronegativity, chemical potential, hardness, softness, and the electrophilicity index. These descriptors help to quantify and predict the molecule's behavior in chemical reactions, such as its tendency to act as an electrophile or nucleophile.

A dedicated theoretical study calculating the HOMO-LUMO gap and other reactivity descriptors for this compound has not been identified in published literature. Such studies are common for similar structures and provide valuable predictive power for synthetic applications. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational Preferences:

Studies on substituted phenylboronic acids have shown that the boronic acid moiety (-B(OH)2) tends to be coplanar with the phenyl ring to maximize π-conjugation. nih.gov However, steric hindrance from ortho substituents can force the boronic acid group out of the plane. psu.edursc.orgrsc.org In the case of this compound, the fluorine atom at the 2-position is expected to influence the orientation of the boronic acid group. An intramolecular hydrogen bond between the ortho-fluorine and a hydroxyl group of the boronic acid can stabilize a planar conformation. nih.gov

The ethoxy group at the 3-position introduces additional conformational flexibility. The orientation of the ethyl group relative to the phenyl ring can be described by the C(2)-C(3)-O-C(ethyl) dihedral angle. Different staggered conformations (anti or gauche) will have varying steric interactions with the adjacent fluorine atom and the boronic acid group.

Molecular Dynamics Simulations:

The time-averaged conformational preferences of the boronic acid and ethoxy groups.

The dynamics of intramolecular hydrogen bonding.

The interaction of the molecule with solvent molecules.

The flexibility of the molecule, which is crucial for its binding to biological targets.

These simulations would typically employ force fields optimized for boron-containing compounds to accurately model the molecular mechanics.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Spectroscopy:

Density Functional Theory (DFT) calculations are widely used to predict ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts. For this compound, theoretical calculations could help in assigning the complex proton and carbon signals in the aromatic region, which are split by both fluorine and boron nuclei. The predicted ¹¹B NMR chemical shift would be characteristic of a trigonal boronic acid.

Vibrational Spectroscopy:

The infrared (IR) and Raman spectra of this compound can also be predicted using DFT. These calculations would identify the characteristic vibrational frequencies associated with the O-H, B-O, C-F, and C-O stretching and bending modes. For instance, the O-H stretching frequencies would be sensitive to the presence and strength of hydrogen bonding.

A hypothetical table of predicted vibrational frequencies is presented below: